4-Ethyl-3,3-dimethyloctane
CAS No.: 62183-57-7
Cat. No.: VC19500002
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62183-57-7 |
---|---|
Molecular Formula | C12H26 |
Molecular Weight | 170.33 g/mol |
IUPAC Name | 4-ethyl-3,3-dimethyloctane |
Standard InChI | InChI=1S/C12H26/c1-6-9-10-11(7-2)12(4,5)8-3/h11H,6-10H2,1-5H3 |
Standard InChI Key | BKNJDUXGYCILJT-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CC)C(C)(C)CC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The IUPAC name 4-ethyl-3,3-dimethyloctane derives from an eight-carbon chain (octane) with three substituents: one ethyl group (-CHCH) at position 4 and two methyl groups (-CH) at position 3. This branching pattern reduces molecular symmetry compared to linear alkanes, influencing properties such as boiling point and density . The compound’s three-dimensional structure, confirmed via computational models and spectroscopic data, exhibits steric hindrance around the tertiary carbon at position 3, which impacts its reactivity in substitution reactions .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 62183-57-7 |
Molecular Formula | |
Molecular Weight | 170.33 g/mol |
InChI Key | BKNJDUXGYCILJT-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CC)(C)C(C)CC |
Nomenclature Challenges
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Friedel-Crafts alkylation remains a cornerstone method for introducing ethyl and methyl groups to alkane precursors. For example, reacting 3,3-dimethyloct-4-ene with ethyl chloride in the presence of aluminum chloride () yields 4-ethyl-3,3-dimethyloctane under anhydrous conditions at 0–50°C. Catalytic hydrogenation of intermediate alkenes ensures saturation, while distillation isolates the target compound from positional isomers.
Industrial Manufacturing
In petroleum refining, catalytic cracking of long-chain hydrocarbons over zeolite catalysts produces branched alkanes like 4-ethyl-3,3-dimethyloctane. Operating at 450–550°C and 10–20 atm, these processes favor thermodynamically stable branched isomers over linear counterparts due to lower activation energies. Post-synthesis, gas chromatography (GC) coupled with mass spectrometry (MS) verifies purity by detecting contaminants such as 4-ethyl-2,3-dimethyloctane.
Physical and Chemical Properties
Thermodynamic Parameters
While experimental data for 4-ethyl-3,3-dimethyloctane remain sparse, comparative analysis with shorter-chain analogues provides estimates. For instance, 4-ethyl-3,3-dimethylhexane (CH) exhibits a density of 0.733 g/cm³ and a boiling point of 162.1°C . Extrapolating these trends, the octane derivative likely has a density near 0.75–0.77 g/cm³ and a boiling point exceeding 250°C, consistent with increased van der Waals interactions .
Table 2: Estimated Physical Properties
Property | Estimated Value | Basis for Estimation |
---|---|---|
Density | 0.75–0.77 g/cm³ | Analogous branched alkanes |
Boiling Point | 250–270°C | Molecular weight trends |
Flash Point | >100°C | Combustion kinetics |
Solubility and Reactivity
As a nonpolar hydrocarbon, 4-ethyl-3,3-dimethyloctane is immiscible with water but soluble in organic solvents like hexane and toluene. Its tertiary C-H bonds exhibit lower bond dissociation energies (≈385 kJ/mol) compared to primary bonds (≈420 kJ/mol), rendering them susceptible to radical halogenation.
Chemical Reactivity and Reaction Mechanisms
Halogenation Pathways
Ultraviolet (UV)-initiated bromination selectively targets the tertiary hydrogen at position 3, forming 3-bromo-4-ethyl-3,3-dimethyloctane as the major product. Reaction kinetics, monitored via gas chromatography, reveal a 3:1 preference for tertiary over secondary hydrogen abstraction, aligning with radical stability trends.
Combustion Characteristics
Complete combustion in excess oxygen produces carbon dioxide and water, releasing approximately 5,400 kJ/mol of energy—a value derived from bomb calorimetry of structurally similar alkanes. Incomplete combustion under oxygen-limited conditions generates carbon monoxide and soot, with intermediates detected via FTIR spectroscopy.
Applications in Scientific Research
Petrochemical Industry
As a component of gasoline, 4-ethyl-3,3-dimethyloctane improves fuel efficiency by reducing knocking. Its high octane rating (estimated ≥90) stems from branching-induced resistance to premature ignition, a property validated in engine test beds.
Material Science
In polymer chemistry, the compound serves as a plasticizer additive to enhance the flexibility of polyvinyl chloride (PVC). Studies using differential scanning calorimetry (DSC) demonstrate a 15–20% reduction in glass transition temperature () when blended at 5–10% w/w.
Research Gaps and Future Directions
Current literature lacks direct measurements of critical parameters such as melting point, vapor pressure, and thermodynamic stability. Advanced molecular dynamics (MD) simulations could predict these properties by modeling intermolecular forces . Furthermore, ecological impact assessments are needed to evaluate biodegradation pathways and toxicity profiles, particularly in aquatic environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume